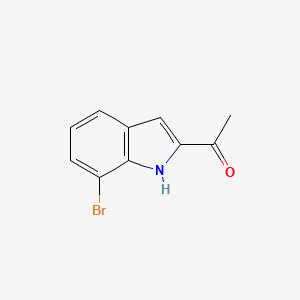
1-(7-bromo-1H-indol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Bromo-1H-indol-2-yl)ethanone is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring and an ethanone group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-bromo-1H-indol-2-yl)ethanone typically involves the bromination of indole derivatives followed by acylation. One common method includes the bromination of 1H-indole at the 7th position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 7-bromo-1H-indole is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(7-Bromo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products:
Applications De Recherche Scientifique
1-(7-Bromo-1H-indol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(7-bromo-1H-indol-2-yl)ethanone is primarily related to its interaction with biological targets. The bromine atom and ethanone group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes or bind to receptors, altering cellular functions and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1-(5-Bromo-1H-indol-2-yl)ethanone
- 1-(7-Chloro-1H-indol-2-yl)ethanone
- 1-(7-Fluoro-1H-indol-2-yl)ethanone
Comparison: 1-(7-Bromo-1H-indol-2-yl)ethanone is unique due to the specific position of the bromine atom, which influences its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
1-(7-bromo-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8BrNO/c1-6(13)9-5-7-3-2-4-8(11)10(7)12-9/h2-5,12H,1H3 |
Clé InChI |
MOIYKZBNWOOPHG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(N1)C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



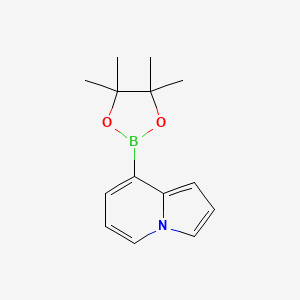

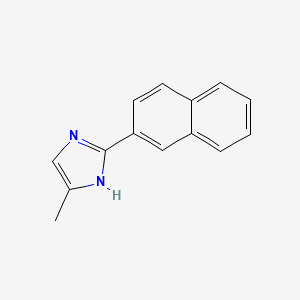

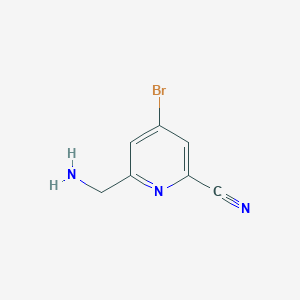
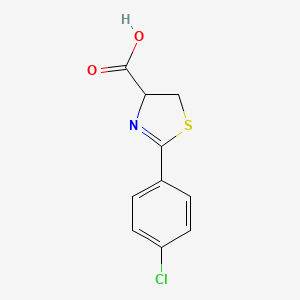
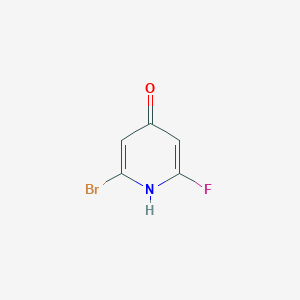

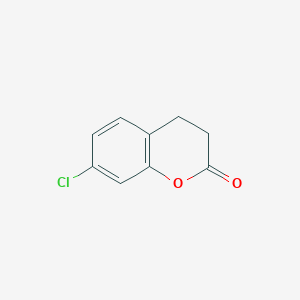

![6-Chloro-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671313.png)
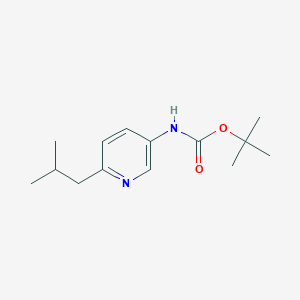
![N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13671324.png)
